molecular formula C17H15NO3 B14464142 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid CAS No. 71937-01-4

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid

Katalognummer: B14464142
CAS-Nummer: 71937-01-4
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: LWQLUARVXRKPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-(2-propenyloxy)phenyl group and a methyleneamino linkage. It is a derivative of benzoic acid and exhibits unique chemical properties due to its structural configuration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(2-propenyloxy)benzaldehyde and 2-aminobenzoic acid under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the methyleneamino linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine or alcohol derivatives .

Wirkmechanismus

The mechanism of action of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of functional groups allows for versatile chemical modifications and diverse applications in various fields.

Eigenschaften

CAS-Nummer

71937-01-4

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

2-[(4-prop-2-enoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C17H15NO3/c1-2-11-21-14-9-7-13(8-10-14)12-18-16-6-4-3-5-15(16)17(19)20/h2-10,12H,1,11H2,(H,19,20)

InChI-Schlüssel

LWQLUARVXRKPCD-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.